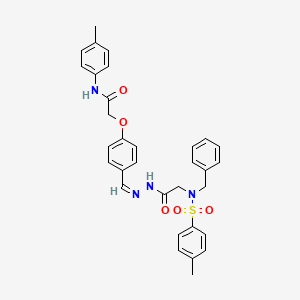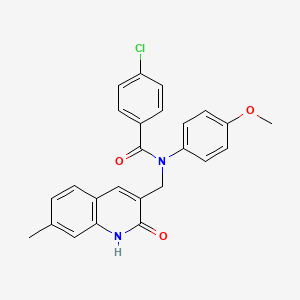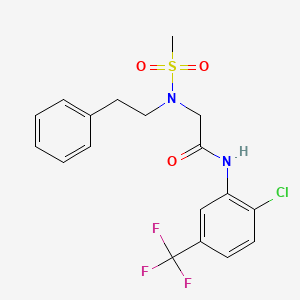
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N,N-diethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N,N-diethylacetamide, also known as BBD, is a compound that has been synthesized and studied for its potential applications in scientific research.
Applications De Recherche Scientifique
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N,N-diethylacetamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. In immunology, this compound has been shown to modulate the immune response and reduce inflammation.
Mécanisme D'action
The exact mechanism of action of 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N,N-diethylacetamide is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. This compound has also been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell proliferation. In neuronal cells, this compound has been shown to protect against oxidative stress and reduce inflammation. In immune cells, this compound has been shown to modulate the immune response and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N,N-diethylacetamide is its potential as a treatment for a variety of diseases, including cancer and neurological disorders. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N,N-diethylacetamide. One area of interest is the development of this compound analogs with improved efficacy and reduced toxicity. Another area of interest is the study of this compound in combination with other drugs or treatments to enhance its therapeutic potential. Finally, the development of new methods for the delivery of this compound to specific tissues or organs may also be an area of future research.
Méthodes De Synthèse
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N,N-diethylacetamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with diethylamine to form 4-chlorobenzenesulfonamide. This compound is then reacted with 4-bromobenzyl chloride to form the intermediate compound N-(4-bromobenzyl)-4-chlorobenzenesulfonamide. Finally, this intermediate is reacted with diethylacetamide to form this compound.
Propriétés
IUPAC Name |
2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrClN2O3S/c1-3-22(4-2)19(24)14-23(13-15-5-7-16(20)8-6-15)27(25,26)18-11-9-17(21)10-12-18/h5-12H,3-4,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYERJHLIAQGTJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7691131.png)






![3-chloro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691172.png)





![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-cyclohexylbenzenesulfonamido)acetamide](/img/structure/B7691223.png)
